molecular formula C16H19ClN2S B589798 rac N-Demethyl Promethazine CAS No. 1330173-19-7

rac N-Demethyl Promethazine

Cat. No.: B589798
CAS No.: 1330173-19-7
M. Wt: 309.87
InChI Key: DJGGTRGRXVNMMY-MUTAZJQDSA-N
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Description

rac N-Demethyl Promethazine, also known as Norpromethazine, is a primary metabolite of the phenothiazine derivative promethazine and is a significant subject of study in pharmacokinetic and toxicological research . Investigations into its binding affinity have revealed that this metabolite exhibits notable interaction with Human Serum Albumin (HSA), the major plasma protein responsible for drug transport . Displacement experiments and molecular docking studies confirm that it binds to both site I and site II on HSA, suggesting a potential for competitive binding interactions when promethazine is co-administered with other drugs like codeine, which could influence the free, active concentration of each drug in the bloodstream . Beyond pharmacokinetics, this compound is instrumental in neurobiological research. In vitro studies have demonstrated that N-Demethyl Promethazine can exhibit cytotoxicity towards differentiated SH-SY5Y neuronal cells, indicating that the metabolic transformation of promethazine may contribute to its overall pharmacological and toxicological profile, a critical consideration for understanding the full impact of the parent drug . As a chiral molecule, the racemic mixture allows researchers to probe enantioselective phenomena, though studies indicate that its binding to HSA is not enantioselective . This metabolite is therefore a vital tool for scientists exploring drug-protein interactions, metabolic pathways, the mechanisms of drug-induced toxicity, and the complex in vivo behavior of phenothiazine-based therapeutics.

Properties

IUPAC Name

1-phenothiazin-10-yl-N-(trideuteriomethyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2S.ClH/c1-12(17-2)11-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18;/h3-10,12,17H,11H2,1-2H3;1H/i2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGGTRGRXVNMMY-MUTAZJQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(C)CN1C2=CC=CC=C2SC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747474
Record name N-(~2~H_3_)Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330173-19-7
Record name N-(~2~H_3_)Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Chemistry and Methodological Advancements for Rac N Demethyl Promethazine

Established Synthetic Pathways for N-Demethylation of Promethazine (B1679618) Analogues

The N-demethylation of promethazine and its analogues is a key transformation in their metabolism and is synthetically replicated to produce metabolites like rac N-Demethyl Promethazine. This process involves the removal of a methyl group from the tertiary amine of the side chain. mdpi.com

Several chemical methods have been established for the N-demethylation of tertiary amines, including those in the phenothiazine (B1677639) class. One historical and effective method is the von Braun reaction, which utilizes cyanogen (B1215507) bromide to achieve N-demethylation. chim.it Another approach involves the use of iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O) in a modified Polonovski reaction, which has been successfully applied to the N-demethylation of the neuroleptic drug cyamemazine, a phenothiazine derivative. nih.gov This method consists of forming the N-oxide of the tertiary amine, followed by a reaction mediated by the iron salt to yield the desired N-demethylated product. nih.gov

A common method for the synthesis of related compounds involves the use of iodine and red phosphorus. justice.govdea.gov This combination is often used to produce hydriodic acid, a powerful reducing agent. justice.gov While primarily associated with other types of chemical reductions, the principles of using such reagents highlight the diverse chemical strategies available for modifying complex organic molecules.

A synthesis for a precursor to [¹¹C]Promethazine, which can be adapted for the synthesis of N-demethylated analogues, starts with phenothiazine. mdpi.com The secondary amine of phenothiazine is alkylated with chloroacetone (B47974) in the presence of sodium bicarbonate and sodium iodide in acetonitrile (B52724). mdpi.com The resulting ketone can then undergo reductive amination. To produce this compound, methylamine (B109427) hydrochloride and a reducing agent like sodium triacetoxyborohydride (B8407120) can be used. mdpi.com

The efficiency and selectivity of N-demethylation reactions are highly dependent on the reaction conditions. For instance, in the iron-mediated Polonovski reaction, the careful isolation of the intermediate N-oxide is a crucial step before proceeding with the demethylation. nih.gov The choice of solvent, temperature, and stoichiometry of the reagents are critical parameters that must be optimized to maximize the yield of the desired product and minimize the formation of byproducts. For example, in the synthesis of a promethazine precursor, the reaction is heated to 80°C for 48 hours. mdpi.com

In enzymatic reactions, factors such as pH, temperature, and the concentration of both the substrate and co-factors like hydrogen peroxide are crucial for optimal activity. For example, the enzymatic N-demethylation of chlorpromazine (B137089) by soybean lipoxygenase is optimal at pH 7.0, while the reaction with human term placenta lipoxygenase is optimal at pH 6.5. nih.gov The reaction rate is also dependent on the concentrations of the enzyme, the phenothiazine substrate, and hydrogen peroxide. nih.gov

Chemical Demethylation Strategies and Reagents (e.g., Use of Iodine and Red Phosphorus)

Chemoenzymatic and Biocatalytic Approaches to Related Phenothiazine Derivatization

Chemoenzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for the derivatization of phenothiazines. These methods utilize enzymes to perform specific chemical transformations, often with high stereoselectivity.

Various enzymes have been identified and characterized for their ability to N-demethylate phenothiazine derivatives. Cytochrome P450 enzymes, particularly CYP2D6, are the primary enzymes responsible for the metabolism of promethazine in human liver microsomes, which includes N-demethylation. nih.govdrugbank.compharmacompass.com

Additionally, peroxidases and lipoxygenases have been shown to catalyze the N-demethylation of phenothiazines. nih.govresearchgate.net For example, soybean lipoxygenase (SLO) and human term placenta lipoxygenase (HTPLO) can demethylate chlorpromazine in the presence of hydrogen peroxide, producing formaldehyde (B43269). nih.gov The reaction follows Michaelis-Menten kinetics, indicating its enzymatic nature. nih.gov The process is believed to involve the formation of a cation radical as an initial oxidation product. nih.gov

Table 1: Enzymes Involved in Phenothiazine N-Demethylation

Enzyme Source Substrate Example Key Findings
Cytochrome P450 2D6 (CYP2D6) Human Liver Microsomes Promethazine Principal enzyme for promethazine metabolism, including N-demethylation. nih.govdrugbank.compharmacompass.com
Soybean Lipoxygenase (SLO) Soybean Chlorpromazine Catalyzes hydrogen peroxide-dependent N-demethylation. nih.gov
Human Term Placenta Lipoxygenase (HTPLO) Human Term Placenta Chlorpromazine Catalyzes hydrogen peroxide-dependent N-demethylation. nih.gov

While the synthesis of this compound does not inherently require stereoselectivity, related chemoenzymatic strategies for other phenothiazine derivatives demonstrate the power of biocatalysis in achieving high enantiomeric purity. For instance, the enantiomers of promethazine have been synthesized through a four-step chemoenzymatic route. researchgate.netbeilstein-journals.orgnih.gov This process involves the lipase-mediated kinetic resolution of a key building block, 1-(10H-phenothiazin-10-yl)propan-2-ol. researchgate.netbeilstein-journals.orgnih.gov

Lipases such as Novozym 435 and Lipozyme TL IM have proven to be effective biocatalysts for this resolution, yielding highly enantioenriched alcohols (up to >99% enantiomeric excess). researchgate.netbeilstein-journals.orgnih.gov These optically active intermediates can then be converted to the desired (R)- and (S)-stereoisomers of promethazine. researchgate.netbeilstein-journals.orgnih.gov This highlights the potential for developing stereoselective syntheses of related phenothiazine compounds if a chiral center is present and specific enantiomers are desired.

Enzyme Identification and Characterization for N-Demethylation

Industrial Synthesis and Purification Methodologies

The industrial-scale synthesis and purification of phenothiazine derivatives like this compound require robust and scalable methodologies to ensure high purity and yield.

Common purification techniques for solid organic compounds include recrystallization and chromatography. mt.comrsc.org Recrystallization is a widely used method for purifying solid compounds. mt.com It involves dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly, which leads to the formation of pure crystals while impurities remain in the solution. mt.com The choice of solvent is critical and should be one in which the desired compound is highly soluble at high temperatures and poorly soluble at low temperatures. mt.com

Chromatographic techniques are also essential for purification. Flash column chromatography, often using silica (B1680970) gel as the stationary phase, is a common method for purifying synthetic intermediates and final products. mdpi.comgoogle.com The choice of eluent (solvent system) is optimized to achieve the best separation of the desired compound from any impurities. tdl.org High-performance liquid chromatography (HPLC) is another powerful technique used for both purification and analysis, capable of separating closely related compounds. researchgate.netnih.gov For instance, the enantiomeric excess of optically active promethazine has been determined using HPLC with chiral columns. researchgate.netnih.gov

A patented method for the synthesis of promethazine hydrochloride outlines a multi-step process that includes reaction with thionyl chloride, refluxing with phenothiazine, and purification through salt formation with oxalic acid followed by crystallization. google.com This illustrates a typical industrial approach involving sequential reactions and purification steps to achieve the final, high-purity product.

Table 2: Compound Names Mentioned in the Article

Compound Name Other Names
This compound N-desmethyl Promethazine, Norpromethazine, DMPZ caymanchem.com
Promethazine
Chlorpromazine
Cyamemazine
Phenothiazine
1-(10H-phenothiazin-10-yl)propan-2-ol
Novozym 435
Lipozyme TL IM
Thionyl chloride

Synthesis of Stable Isotope-Labeled this compound for Research Applications

The synthesis of stable isotope-labeled (SIL) compounds is a critical aspect of modern pharmaceutical and metabolic research. These labeled analogues, which incorporate heavy isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are chemically identical to their unlabeled counterparts but have a higher mass. This property makes them invaluable as internal standards for quantitative bioanalytical assays, particularly those employing mass spectrometry (MS) techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.com The co-elution of the labeled internal standard with the unlabeled analyte allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response. caymanchem.comclearsynth.com

For this compound, the most commonly synthesized and commercially available stable isotope-labeled version is the deuterium-labeled this compound-d3. clearsynth.commedchemexpress.com This compound is specifically intended for use as an internal standard in research and forensic applications to quantify N-Demethyl Promethazine, a metabolite of Promethazine. caymanchem.comcaymanchem.com

The synthesis of this compound-d3 can be achieved through methods analogous to those used for unlabeled N-alkylated phenothiazines. A common strategy involves the reductive amination of a ketone precursor. semanticscholar.orgnih.gov This process would start with the synthesis of 1-(10H-phenothiazin-10-yl)propan-2-one. semanticscholar.org This intermediate is then reacted with a deuterated labeling agent, in this case, methylamine-d3 hydrochloride (CH₃-d₃-NH₂·HCl), in the presence of a reducing agent like sodium triacetoxyborohydride. semanticscholar.org The deuterium atoms are incorporated into the N-methyl group, resulting in the desired N-(methyl-d3)-1-(10H-phenothiazin-10-yl)propan-2-amine, which is isolated as the hydrochloride salt. caymanchem.com

Detailed research findings and specifications for the resulting labeled compound have been characterized and are available from various chemical suppliers.

Table 1: Specifications of this compound-d3 Hydrochloride This interactive table provides technical details for the deuterated internal standard.

PropertyValueReference
Formal Name N-(methyl-d₃)-1-(10H-phenothiazin-10-yl)propan-2-amine, monohydrochloride caymanchem.com
Common Synonyms Norpromethazine-d₃, (±)-N-demethyl Promethazine-d₃, Promethazine EP Impurity C-d₃ caymanchem.com
CAS Number 1330173-19-7 caymanchem.com
Molecular Formula C₁₆H₁₅D₃N₂S · HCl caymanchem.com
Formula Weight 309.9 caymanchem.com
Isotopic Purity ≥99% deuterated forms (d₁-d₃) caymanchem.com
Application Internal standard for quantification by GC- or LC-MS caymanchem.com
Storage Temperature -20°C caymanchem.comcaymanchem.com
Stability ≥ 4 years caymanchem.comcaymanchem.com

The availability of high-purity, stable isotope-labeled this compound is essential for advancing research that requires precise measurement of this metabolite. clearsynth.com A similar synthetic approach has been documented for other labeled phenothiazine derivatives, such as N-desmethyl-[²H₃]cyamemazine, further highlighting the utility of this synthetic methodology in creating tools for pharmaceutical research. nih.gov

Metabolic Transformations and Biotransformation Pathways of Rac N Demethyl Promethazine in Vitro and Preclinical Systems

In Vitro Metabolic Fate of Promethazine (B1679618) and Formation of N-Demethyl Promethazine

The in vitro metabolism of promethazine has been a subject of scientific investigation to understand its biotransformation pathways. These studies, primarily utilizing hepatic microsomal systems, have been instrumental in identifying the various metabolites formed, including the initial N-dealkylated product, N-Demethyl Promethazine. tandfonline.comnih.govnih.gov

Identification of N-Dealkylated Products in Hepatic Microsomal Systems

Incubation of promethazine with supernatant fractions of rabbit liver homogenate has demonstrated the formation of N-dealkylated products. tandfonline.comnih.gov Specifically, the use of human liver microsomes has confirmed that promethazine undergoes biotransformation to N-demethylated metabolites. nih.govnih.gov This process of N-dealkylation represents a key initial step in the metabolic cascade of promethazine. tandfonline.com The resulting compound, N-Demethyl Promethazine, is itself a substrate for further metabolic reactions. tandfonline.comnih.gov

In these hepatic microsomal systems, the primary N-dealkylated metabolite identified is N-desmethylpromethazine. researchgate.net Further dealkylation can also occur, leading to the formation of didesmethylpromethazine. tandfonline.com

Characterization of Subsequent N-Oxygenated and Ring-Hydroxylated Metabolites

Following the initial N-demethylation, rac N-Demethyl Promethazine undergoes further biotransformation. Studies have identified subsequent N-oxygenated and ring-hydroxylated metabolites. tandfonline.comnih.govnih.gov Incubation of desmethylpromethazine with rabbit liver homogenate fractions leads to the formation of these products. tandfonline.comnih.gov

One of the identified N-oxidation products is a nitrone, which is believed to be formed both chemically and metabolically from the N-hydroxydesmethylpromethazine metabolite. tandfonline.comnih.gov Additionally, ring-hydroxylated metabolites of promethazine have been observed in these in vitro systems. nih.govnih.gov

Enzymatic Systems Governing N-Demethylation and Further Metabolism

Role of Cytochrome P450 Isoenzymes in Xenobiotic Biotransformation

The cytochrome P450 (CYP) isoenzymes are a critical family of monooxygenases responsible for the Phase I metabolism of a vast array of foreign compounds. wikipedia.orgnih.govnih.gov These enzymes are predominantly located in the liver and are central to the biotransformation of drugs. nih.govwiley.com In humans, a limited number of CYP isoenzymes, primarily from families 1, 2, and 3, are responsible for the metabolism of the majority of drugs. uniroma1.it

In the context of promethazine metabolism, CYP2D6 has been identified as the principal isoenzyme responsible for its biotransformation in human liver microsomes. nih.govresearchgate.netdrugbank.com Studies have shown that CYP2D6 efficiently hydroxylates promethazine. nih.gov The N-demethylation of other phenothiazine (B1677639) neuroleptics in rats is catalyzed by isoenzymes such as CYP2D1, CYP2B2, and CYP1A2. nih.gov For the phenothiazine thioridazine, CYP1A2 and CYP3A4 are the main enzymes responsible for N-demethylation in human liver. researchgate.net

The process of N-dealkylation catalyzed by CYP450 involves the hydroxylation of the carbon atom adjacent to the nitrogen, forming an unstable intermediate that spontaneously breaks down to the dealkylated metabolite and an aldehyde. semanticscholar.org

Preclinical In Vitro Models for Metabolic Profiling

To investigate the metabolic pathways of compounds like this compound without resorting to in vivo studies, a variety of preclinical in vitro models are employed. escientificpublishers.comsrce.hr These models provide a controlled environment to study metabolic stability and identify metabolites. srce.hr

Commonly used in vitro systems for metabolic profiling include:

Liver Homogenates: These preparations contain a broad spectrum of both membrane-bound and soluble enzymes, offering a comprehensive view of metabolic capabilities. srce.hrbioivt.com

Microsomes: Derived from the endoplasmic reticulum of hepatocytes, microsomes are enriched with Phase I enzymes, particularly cytochrome P450s, making them a popular choice for studying CYP-mediated metabolism. researchgate.netsrce.hrbioivt.com They are easy to prepare and suitable for high-throughput screening. researchgate.net

Isolated Cells (Hepatocytes): Considered the most physiologically relevant in vitro model, hepatocytes contain intact cell membranes and a full complement of metabolic enzymes and cofactors, allowing for the study of both Phase I and Phase II reactions. srce.hr

These models are crucial for the early identification of metabolites, understanding metabolic pathways, and predicting potential drug-drug interactions. researchgate.netescientificpublishers.com

Investigations into Metabolic Pathways in Non-Human Animal Models (e.g., Rabbit Liver Studies)

The rabbit has served as a significant preclinical model for investigating the metabolism of promethazine and its derivatives. nih.govnih.gov Specific in vitro studies utilizing rabbit liver preparations have provided detailed insights into the biotransformation pathways of this compound (referred to as desmethylpromethazine in the studies).

A pivotal study involving the incubation of desmethylpromethazine with 9000g supernatant fractions from rabbit liver homogenates identified the formation of N-oxygenated and ring-hydroxylated products. nih.govtandfonline.com The primary metabolic reactions observed were N-dealkylation, N-oxidation, and hydroxylation. tandfonline.comtandfonline.com

One of the key metabolites identified was N-hydroxydesmethylpromethazine . nih.govtandfonline.com This secondary hydroxylamine (B1172632) is considered a metabolically formed intermediate that can subsequently be converted, both enzymatically and chemically, into other products. nih.govtandfonline.com Further transformation of this hydroxylamine leads to the formation of a nitrone and an oxime . tandfonline.com The nitrone is considered partly a metabolite and partly a "metabonate," as it can be formed non-enzymatically from its N-hydroxy precursor during experimental procedures. tandfonline.com The oxime was detected as a minor product. tandfonline.com

The table below summarizes the metabolites identified from the incubation of this compound with rabbit liver preparations.

Substrate System Identified Metabolites/Products Metabolic Pathway
This compound (Desmethylpromethazine)Rabbit Liver 9000g Supernatant (in vitro)N-hydroxydesmethylpromethazineN-Oxygenation
NitroneN-Oxygenation (from N-hydroxydesmethylpromethazine)
OximeN-Oxygenation (from N-hydroxydesmethylpromethazine)
Ring-hydroxylated productsHydroxylation

Table 1: Metabolites of this compound identified in rabbit liver studies. Data sourced from Clement and Beckett (1981). nih.govtandfonline.com

While the rabbit liver model highlights N-oxidation, studies using other animal models, such as pig liver, have provided further evidence for the metabolic routes of desmethylpromethazine. Research using homogenous preparations of pig liver flavin-containing monooxygenase demonstrated that desmethylpromethazine is oxidized via two primary pathways: N-oxygenation of the side-chain nitrogen and S-oxygenation of the phenothiazine ring sulfur. nih.gov This results in the formation of desmethylpromethazine sulfoxide (B87167) and a secondary hydroxylamine , with the latter being further oxidized. nih.gov Sulfoxidation of the phenothiazine ring is a well-established metabolic pathway for promethazine and its derivatives. rwandafda.gov.rwallenpress.comallenpress.com

The major biotransformation pathways for this compound in these preclinical systems are summarized below.

Metabolic Pathway Enzyme System (Example) Resulting Metabolites
N-OxygenationFlavin-containing monooxygenase (FMO)Secondary Hydroxylamine (N-hydroxydesmethylpromethazine), Nitrone, Oxime
S-OxygenationFlavin-containing monooxygenase (FMO)Desmethylpromethazine Sulfoxide
HydroxylationCytochrome P450 (CYP) enzymesRing-hydroxylated products

Table 2: Summary of Biotransformation Pathways for this compound. nih.govnih.govtandfonline.com

These findings from in vitro and non-human animal models underscore that this compound is not an end-stage metabolite but an active substrate for further extensive oxidative metabolism.

Pharmacological Characterization and Molecular Interaction Studies of Rac N Demethyl Promethazine in Vitro and Preclinical Contexts

Receptor Binding and Ligand Affinity Profiling

rac-N-Demethyl Promethazine (B1679618), also known as Norpromethazine or N-desmethylpromethazine, is a primary metabolite of the first-generation antihistamine, promethazine. nih.govresearchgate.net Its pharmacological profile is influenced by its structural relationship to the parent compound, retaining affinity for several important neuroreceptors. The process of N-demethylation, a common metabolic pathway for phenothiazines, modifies the compound's interaction with these targets. nih.gov

Histamine (B1213489) Receptor Subtype (H1) Interactions

Consistent with its origin as a metabolite of a potent antihistamine, rac-N-Demethyl Promethazine is recognized as an antagonist of the histamine H1 receptor. nih.govresearchgate.net The parent compound, promethazine, is a strong H1 receptor antagonist, a property central to its anti-allergic effects. nih.govnih.gov While the N-demethylated metabolite is known to be pharmacologically active, specific quantitative binding affinity data, such as K_i_ (inhibition constant) or IC_50_ (half-maximal inhibitory concentration) values for rac-N-Demethyl Promethazine at the H1 receptor, are not extensively detailed in publicly available preclinical research. The activity is generally inferred from the known pharmacology of phenothiazine (B1677639) metabolites.

Dopamine (B1211576) Receptor Subtype Binding Affinities

Table 1: Relative Binding Affinity of N-Demethylated Phenothiazine Metabolites at the Dopamine D2 Receptor (Preclinical Data)

Receptor Subtype Metabolite Class Relative Potency vs. Parent Compound Tissue Source
Dopamine D2 N-Demethylated Phenothiazines 20% - 70% Rat Brain

Data derived from a study on various phenothiazine metabolites, including N-demethylated forms. nih.gov

Muscarinic Acetylcholine (B1216132) Receptor Interactions

Promethazine is known to possess moderate antagonistic properties at muscarinic acetylcholine (mACh) receptors, contributing to its anticholinergic effects. researchgate.netresearchgate.net Certain first-generation antihistamines, including promethazine, exhibit high affinity for muscarinic receptors, with K_i_ values reported in the low nanomolar range (5.0-38 nM) for the parent drug. researchgate.net However, specific preclinical binding studies detailing the affinity (e.g., K_i_ values) of rac-N-Demethyl Promethazine for the various muscarinic receptor subtypes (M1-M5) are not widely available. The structural similarity to promethazine suggests a potential for interaction, but the precise impact of N-demethylation on muscarinic receptor affinity remains to be fully characterized in comparative binding assays.

Exploration of Off-Target Receptor Binding (Preclinical)

In addition to its primary targets, rac-N-Demethyl Promethazine interacts with other neuroreceptors, notably adrenergic receptors. Preclinical in vitro binding assays on rat brain tissue have demonstrated that N-demethylated metabolites of phenothiazines possess considerable affinity for α1-adrenergic receptors. nih.gov The relative binding potency of these metabolites at the α1-adrenoceptor ranges from 20% to 70% when compared to their respective parent compounds. nih.gov

Conversely, the affinity of these metabolites for α2-adrenergic receptors is substantially lower. The same research indicates that phenothiazines and their metabolites have affinities for α2-adrenoceptors that are 10 to 500 times lower than their affinities for dopamine D2 and α1-adrenoceptors. nih.gov This differential affinity highlights a degree of selectivity in the off-target binding profile of rac-N-Demethyl Promethazine.

Table 2: Relative Binding Affinity of N-Demethylated Phenothiazine Metabolites at Adrenergic Receptors (Preclinical Data)

Receptor Subtype Metabolite Class Relative Potency vs. Parent Compound Relative Affinity vs. D2/α1 Tissue Source
α1-Adrenergic N-Demethylated Phenothiazines 20% - 70% - Rat Brain
α2-Adrenergic N-Demethylated Phenothiazines Not specified 10-500x lower Rat Brain

Data derived from a study on various phenothiazine metabolites, including N-demethylated forms. nih.gov

Structure-Activity Relationship (SAR) Analysis of N-Demethylated Phenothiazine Derivatives

The structure-activity relationship (SAR) of phenothiazine derivatives is a well-studied area, providing insights into how chemical modifications of the phenothiazine scaffold influence biological activity. The N-demethylation of promethazine to form rac N-Demethyl Promethazine is a critical metabolic transformation that alters its interaction with biological targets.

The antipsychotic activity of many phenothiazine drugs is linked to their ability to block dopamine receptors in the brain. nih.gov Molecular modeling studies have shown that a key conformational feature for this activity is the interaction between the side chain amino group and the substituent at the 2-position of the phenothiazine ring, which allows the molecule to mimic the neurotransmitter dopamine. nih.gov

A crucial element for the neuroleptic activity of many phenothiazines is a three-carbon chain separating the nitrogen at position 10 of the phenothiazine ring and the terminal amino nitrogen of the side chain. Furthermore, this terminal amino group is typically required to be tertiary for optimal activity. The N-dealkylation of the side chain, such as the demethylation of promethazine, generally leads to a reduction in antidopaminergic and antipsychotic effects. Specifically, a decrease in the size of the amino N-alkyl substituents from a dimethylamino group to a monomethylamino group has been shown to significantly decrease activity.

In a study examining the in vitro binding affinities of various phenothiazine drugs and their metabolites, it was observed that N-demethylated metabolites of compounds like levomepromazine (B1675116) and chlorpromazine (B137089) retained a notable, albeit reduced, affinity for dopamine D2 and alpha-1 adrenoceptors. nih.gov The binding potencies of these N-demethylated metabolites ranged from 20% to 70% of their parent compounds. nih.gov This suggests that while the tertiary amine is important for maximal potency, the secondary amine present in N-demethylated metabolites can still engage with these receptors.

The following table summarizes the general SAR principles for the side chain of phenothiazine derivatives:

Structural FeatureImpact on Activity
Terminal Amino Group A tertiary amine is generally associated with higher neuroleptic activity.
N-Demethylation Leads to a secondary amine, which typically reduces antidopaminergic and antipsychotic potency compared to the parent tertiary amine. nih.gov
Side Chain Length A three-carbon chain between the ring nitrogen and the side chain nitrogen is often optimal for neuroleptic activity.

Investigation of Antiparasitic or Antibiotic Activities (Preclinical/In Vitro)

This compound is a metabolite of phenothiazine, a compound recognized for its antibiotic, insecticidal, fungicidal, and anthelmintic properties. medchemexpress.commedchemexpress.comszabo-scandic.comszabo-scandic.com Consequently, this compound itself is classified as an antibiotic. medchemexpress.commedchemexpress.com

While specific in vitro studies detailing the antibiotic spectrum of this compound are not extensively available in the reviewed literature, the activity of its parent compound, promethazine, against various parasites has been documented, suggesting a potential role for its metabolites.

Antischistosomal Activity of the Parent Compound (Promethazine):

Recent research has focused on repurposing existing drugs for new therapeutic applications, including antiparasitic treatments. nih.govasm.org Promethazine has been identified as having significant in vitro and in vivo activity against Schistosoma mansoni, a parasitic flatworm responsible for schistosomiasis. nih.govasm.orgmdpi.com

In ex vivo studies, promethazine was shown to be lethal to adult schistosomes. nih.govresearchgate.net It affected the motor activity and viability of the parasites and induced severe damage to their tegument (outer covering). nih.govasm.orgresearchgate.net The 50% lethal concentrations (LC50) of promethazine against adult schistosomes were determined to be 10.29 µM after 24 hours and 5.84 µM after 72 hours of exposure. nih.govresearchgate.net The observed effects on motor activity, such as the separation of coupled worm pairs and weakened sucker movements, suggest a potential interaction with the parasite's neuromuscular system. nih.gov

The following table displays the in vitro lethal concentrations of the parent compound, promethazine, against S. mansoni:

Time PointLC50 (µM)
24 hours10.29 nih.gov
72 hours5.84 nih.govresearchgate.net

Anthelmintic Activity against Toxocara canis

In addition to its effects on schistosomes, promethazine has demonstrated anthelmintic activity against the infective larvae of Toxocara canis, the causative agent of toxocariasis. mdpi.com In a screening of 22 antihistamines, promethazine was one of the most active compounds, inducing significant larval immobility and death at a concentration of 50 µM. mdpi.com The observed contorted morphology of the treated larvae suggests a distinct neuromuscular effect. mdpi.com

Chemical Stability, Degradation Kinetics, and Impurity Formation of Rac N Demethyl Promethazine

Thermal Degradation Pathways and Kinetic Analysis

The thermal degradation of phenothiazine (B1677639) derivatives, including rac N-Demethyl Promethazine (B1679618), is a complex process significantly dependent on environmental conditions. Studies on the parent compound, promethazine, provide critical insights into these pathways. The thermal degradation of promethazine in aqueous solutions is an oxygen-dependent process that generally follows first-order kinetics at lower concentrations. nih.govnih.gov At higher concentrations (above approximately 3.0%), the degradation kinetics may shift towards a zero-order process due to the formation of drug micelles. nih.gov

The degradation rate is highly influenced by temperature. Kinetic studies on promethazine hydrochloride have determined the activation energies for its thermal degradation at various pH levels, demonstrating that less energy is required to initiate degradation as the pH increases. nih.govresearchgate.net This indicates a greater instability in less acidic conditions.

pHActivation Energy (cal/mole)
2.986601
3.945888
5.125570
Data sourced from kinetic studies on promethazine hydrochloride, which is structurally similar to rac N-Demethyl Promethazine. nih.govresearchgate.net

The thermal degradation of promethazine in the presence of oxygen leads to a variety of products through the cleavage of the side chain and modification of the phenothiazine ring. Identified products from the thermal degradation of promethazine include phenothiazine, 10-methylphenothiazine, promethazine 5-oxide, and simpler compounds like formaldehyde (B43269) and dimethylamine, indicating the breakdown of the N-demethylated side chain. nih.gov

Photolytic Degradation Mechanisms and Identification of Photoproducts

Phenothiazines are notoriously sensitive to light. noaa.gov Exposure to ultraviolet (UV) radiation can induce complex photochemical reactions. The photolytic degradation of promethazine, and by extension this compound, does not follow simple first-order kinetics and is significantly influenced by the pH of the solution. nih.govptfarm.pl The process involves the absorption of light by the phenothiazine molecule, which can lead to the formation of excited states and reactive oxygen species like singlet oxygen and superoxide (B77818) anions. nih.gov

These reactive species then attack the phenothiazine structure, leading to a variety of photoproducts. Key photolytic degradation reactions include:

Sulfoxidation : Oxidation of the sulfur atom in the phenothiazine ring to form the corresponding sulfoxide (B87167). core.ac.ukmdpi.com

N-Dealkylation : Cleavage of the alkylamino side chain. The formation of desmethyl derivatives from parent compounds like chlorpromazine (B137089) under UV light is a known pathway. researchgate.net

Hydroxylation : Addition of hydroxyl groups to the aromatic rings. mdpi.com

For promethazine, photolytic degradation can result in the formation of promethazine sulfoxide and N-demethylated metabolites. nih.govresearchgate.net This indicates that light exposure can directly contribute to the formation of this compound from its parent drug.

Oxidative Degradation Processes and Intermediates (e.g., Semiquinone Free Radicals, S-Oxides)

The oxidation of the phenothiazine nucleus is a primary route of degradation for compounds like this compound. This process is readily initiated by oxygen, particularly when catalyzed by factors like light or metal ions. nih.govtandfonline.com A critical step in the oxidative pathway is the loss of a single electron from the phenothiazine ring system to form a highly colored semiquinone free radical intermediate. nih.govacademicjournals.orgacademicjournals.org

This radical cation (PTZ•+) is unstable and can undergo further reactions. mdpi.com The proposed mechanism for the oxidative degradation of promethazine involves the initial formation of the semiquinone free radical, which can then react with water or undergo further oxidation. academicjournals.org This subsequent step leads to the formation of more stable degradation products, most notably the 5-oxide (or S-oxide), where the sulfur atom of the phenothiazine ring is oxidized. nih.govoup.com Research confirms the oxidation of promethazine to its sulfoxide and N-oxide metabolites during sample preparation, highlighting the compound's susceptibility to oxidation. oup.com This pathway is fundamental to the degradation of all phenothiazine derivatives.

Influence of Environmental Factors on Degradation Rate and Pathways (e.g., pH, Temperature, Oxygen, Metal Ions)

The rate and pathway of degradation for this compound are highly susceptible to several environmental factors, a characteristic shared across the phenothiazine class.

FactorEffect on Degradation RateDescriptionCitations
pH Increases with higher pHStability is greater in acidic conditions. For promethazine, the degradation rate increases up to a limiting value at approximately pH 5 for thermal degradation. Degradation is also more pronounced in basic pH mediums. nih.govnih.govacademicjournals.orgnih.gov
Temperature Increases with higher temperatureThermal degradation is accelerated by heat. The process is endothermic, and stability constants for degradation reactions increase with temperature. nih.govresearchgate.netub.edu
Oxygen Increases in the presence of oxygenOxygen is a critical reactant in the oxidative degradation pathway. Degradation is significantly faster under aerobic conditions compared to anaerobic ones. nih.govnih.gov
Light Increases with light exposurePhenothiazines are photosensitive, and exposure to light, especially UV, initiates photolytic degradation pathways. noaa.govnih.gov
Metal Ions Catalytically increases degradationTrace metal ions, particularly Copper (Cu²⁺) and Iron (Fe³⁺), act as catalysts, significantly accelerating the rate of oxidative degradation. nih.govnoaa.govtandfonline.comnih.gov

The stability of phenothiazines is generally higher in acidic solutions. nih.gov For promethazine, the rate of thermal degradation increases with pH, reaching a maximum around pH 5. nih.gov The process is also oxygen-dependent, with degradation being minimal under anaerobic conditions unless metal ions are present. nih.govnih.gov The presence of metal ions like Cu(II) and Fe(III) has a profound catalytic effect, dramatically increasing the rate of oxidation. nih.govtandfonline.comresearchgate.net

Role of Antioxidants in Mitigating Degradation Pathways

Given the susceptibility of the phenothiazine structure to oxidation, the use of antioxidants is crucial for stabilizing formulations. Antioxidants function by inhibiting the oxidative degradation pathways. Studies on promethazine have identified several effective antioxidants.

Sodium metabisulfite (B1197395) (SMBS) has been shown to play a significant role in preventing the degradation of promethazine. academicjournals.orgacademicjournals.org Increasing the concentration of SMBS leads to a decrease in the extent of promethazine degradation. academicjournals.orgacademicjournals.org Formulations containing an adequate concentration of SMBS exhibit a longer shelf life, especially when protected from light. academicjournals.org

Another effective antioxidant for phenothiazines is monothioglycerol (MTG). google.comgoogleapis.com It has been proposed as a superior alternative to sulfur dioxide-containing antioxidants (like metabisulfite) because it does not degrade to form sulfates or thiosulfates, which can form insoluble salts with promethazine. google.com Other antioxidants used in phenothiazine formulations include ascorbic acid. google.compfizer.com Additionally, chelating agents like ethylenediaminetetraacetic acid (EDTA) can be used to stabilize the compound by sequestering metal ions that catalyze oxidation. google.com

Characterization as a Promethazine Degradation Product and Impurity (e.g., Promethazine EP Impurity C)

This compound is officially recognized as a significant impurity of promethazine. In the European Pharmacopoeia (EP), it is specifically designated as Promethazine EP Impurity C . caymanchem.comlgcstandards.comcymitquimica.comcinchona.in Numerous chemical suppliers and manufacturers of pharmaceutical reference standards list this compound (or its hydrochloride salt) under this official impurity name. caymanchem.comlgcstandards.comcymitquimica.comcinchona.in

It is formed through the metabolic N-demethylation of promethazine in the body and is also a known degradation product resulting from chemical decomposition. researchgate.netoup.comcaymanchem.com Its presence in promethazine drug substances and products must be monitored and controlled to ensure the quality, safety, and efficacy of the medication. The characterization and control of Impurity C are standard requirements for regulatory compliance in pharmaceutical manufacturing.

Advanced Analytical Methodologies for the Quantitative and Qualitative Analysis of Rac N Demethyl Promethazine

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of rac N-Demethyl Promethazine (B1679618), enabling its separation from the parent compound and other metabolites in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) with UV, Electrochemical, and Mass Spectrometric Detection

High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely used technique for the analysis of Promethazine and its metabolites. researchgate.net The choice of detector is crucial and depends on the required sensitivity and selectivity.

UV Detection: HPLC coupled with Ultraviolet (UV) detection is a common method for the quantitation of phenothiazines. Detection is often performed at wavelengths around 250 nm or 254 nm. globalscientificjournal.comdntb.gov.ua For instance, a reversed-phase HPLC method used a C8 column with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer (pH 7.0) at a 50:50 (v/v) ratio, achieving separation with detection at 251 nm. globalscientificjournal.com

Electrochemical Detection (ED): HPLC with electrochemical detection offers enhanced sensitivity, which is particularly advantageous for determining low concentrations of Promethazine and its metabolites in plasma. One method successfully utilized HPLC-ED for pharmacokinetic studies, demonstrating greater sensitivity than GC-MS and suitability for automated analysis. dntb.gov.uaresearchgate.net

Mass Spectrometric (MS) Detection: The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides the highest level of sensitivity and specificity. This technique is essential for confirming the identity of analytes and for trace-level quantification. nih.gov A validated LC-MS/MS method was developed for the determination of Promethazine and its metabolites, including N-Demethyl Promethazine (referred to as Nor1PMZ), in various tissues. researchgate.netmdpi.com This method employed a C18 column with a mobile phase of 0.1% formic acid in water and acetonitrile. researchgate.netmdpi.com Detection was achieved using positive ion electrospray ionization (ESI+) and multiple reaction monitoring (MRM), which allows for precise quantification. researchgate.netmdpi.com The use of a deuterated internal standard, such as Promethazine-d6, ensures accuracy. mdpi.comcaymanchem.com

Table 1: HPLC Methods for N-Demethyl Promethazine Analysis

Analytical Method Column Mobile Phase Detection Method Application
RP-HPLC C8 Acetonitrile:25mM Phosphate Buffer (pH 7.0) (50:50, v/v) UV at 251 nm Analysis in human serum. globalscientificjournal.com
HPLC-ED Not Specified Not Specified Electrochemical Pharmacokinetic studies in plasma. dntb.gov.uaresearchgate.net
LC-MS/MS Waters Symmetry C18 (100 mm × 2.1 mm, 3.5 µm) 0.1% Formic Acid in Water and Acetonitrile ESI+ with Multiple Reaction Monitoring (MRM) Determination in swine edible tissues. researchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the trace analysis of volatile and thermally stable compounds. For less volatile compounds like N-Demethyl Promethazine, derivatization is often required to improve their chromatographic properties. GC-MS offers excellent sensitivity, especially when operated in selected ion monitoring (SIM) mode, which allows for the detection of compounds at very low concentrations. chromatographyonline.com This technique has been successfully applied to the analysis of Promethazine and its metabolites in various biological samples. mdpi.comchromatographyonline.com The use of GC-MS is particularly valuable in forensic analysis and for detecting genotoxic impurities in pharmaceuticals. chromatographyonline.com

Thin-Layer Chromatography (TLC) for Screening and Separation

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid method frequently used for screening and preliminary identification of drugs and their metabolites. scispace.comresearchgate.net It is particularly useful for separating Promethazine from its metabolites, including N-Demethyl Promethazine and Promethazine sulfoxide (B87167). scispace.com In one study, a TLC method was developed using a mobile phase of n-butanol and ammonium (B1175870) hydroxide (B78521) (10:0.5 ratio) for the analysis of Promethazine and its metabolites in biological fluids. scispace.com Visualization of the separated spots can be achieved under UV light (254 nm) or by spraying with specific reagents, such as sulfuric acid, which produces characteristically colored spots for phenothiazine (B1677639) derivatives. d-nb.infonihs.go.jp Densitometric methods can also be combined with TLC for quantitative analysis. globalscientificjournal.com

Table 2: TLC System for Promethazine Metabolite Separation

Stationary Phase Mobile Phase Visualization Application
Silica (B1680970) Gel with fluorescent indicator n-Butanol : Ammonium Hydroxide (10:0.5, v/v) UV light, Chromatogram intensities Analysis in biological fluids. scispace.comresearchgate.net
Silica Gel with fluorescent indicator Methanol (B129727) : Diethylamine (19:1, v/v) UV light (254 nm) Purity testing. nihs.go.jp
Silica Gel Chloroform : Ethanol : Ammonium Hydroxide (80:15:5, v/v/v) Spray sequence Screening for phenothiazines in urine. d-nb.info

Chiral Chromatography for Enantiomeric Purity and Resolution

Since Promethazine possesses a chiral center, its N-demethylated metabolite is also chiral. Chiral chromatography is essential for separating the enantiomers of rac-N-Demethyl Promethazine to study their potentially different biological activities. Enantioselective HPLC is the most common method for this purpose. springernature.com Chiral stationary phases (CSPs) based on macrocyclic antibiotics, such as vancomycin (B549263) and teicoplanin, have proven effective. springernature.comresearchgate.net For instance, a vancomycin-bonded column with a mobile phase of methanol and a triethylamine (B128534) acetate (B1210297) buffer (pH 4.1) achieved baseline separation of Promethazine enantiomers. researchgate.net Similarly, an AGP (α1-acid glycoprotein) chiral column has been used in reverse-phase mode to resolve Promethazine enantiomers. nih.govresearchgate.net The development of such methods is crucial for understanding the stereospecific aspects of the compound's behavior. brieflands.comwvu.edu

Spectroscopic Identification and Characterization Methods

Spectroscopic techniques are indispensable for the definitive structural confirmation of rac-N-Demethyl Promethazine following its separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of molecules. Both one-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR experiments like COSY and HMBC are used to establish the precise connectivity of atoms within the N-Demethyl Promethazine molecule. nih.gov While specific NMR data for rac-N-Demethyl Promethazine is not detailed in the provided context, the general application of NMR for identifying drug metabolites is well-established. oup.com The technique provides unambiguous structural information, confirming the demethylation at the nitrogen atom of the side chain and verifying the integrity of the phenothiazine ring system. ontosight.ai This makes NMR the "gold standard" for confirming the identity of new metabolites or degradation products isolated during analysis.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for the identification of functional groups within a molecule. The IR spectrum of a compound provides a unique fingerprint based on the vibrations of its chemical bonds. For rac N-Demethyl Promethazine, IR spectroscopy can confirm the presence of key functional groups characteristic of its phenothiazine structure and the secondary amine resulting from demethylation. While specific IR data for this compound is not extensively detailed in publicly available literature, the principles of IR analysis of the parent compound, Promethazine, are applicable. nih.govnist.gov The spectrum would be expected to show characteristic absorptions for C-H stretching and bending in the aromatic rings, C-N stretching of the amine and the phenothiazine ring system, and C-S stretching vibrations.

Raman spectroscopy, a complementary vibrational spectroscopy technique, can also provide information about the molecular structure. It is particularly sensitive to non-polar bonds and can be advantageous for analyzing samples in aqueous solutions. The combination of IR and Raman spectroscopy can offer a more complete picture of the functional group composition of this compound.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of phenothiazine drugs and their metabolites. researchgate.netresearchgate.net This method is based on the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law.

Several studies have demonstrated the utility of UV-Vis spectrophotometry for the determination of Promethazine and its metabolites. um.edu.myrdd.edu.iq These methods are often simple, cost-effective, and can be applied to various sample matrices, including biological fluids. researchgate.netresearchgate.net For instance, a UV-Vis spectrophotometric method was developed for the analysis of Promethazine and its N-demethylation metabolites, highlighting its precision and accuracy. researchgate.netresearchgate.netscispace.com The maximum absorption wavelength (λmax) for Promethazine hydrochloride has been reported at various values depending on the solvent and conditions, with one study noting a λmax at 306 nm after an oxidative coupling reaction. rdd.edu.iq Another study reported a λmax of 249 nm for Promethazine hydrochloride in a mixture of acetonitrile and phosphate buffer. ingentaconnect.com While specific λmax values for this compound are not always explicitly stated, the methodology for its quantification would follow similar principles.

The development of spectrophotometric methods often involves the use of chromogenic reagents to form colored complexes, enhancing the sensitivity and selectivity of the analysis. um.edu.myasianpubs.org For example, one method for Promethazine hydrochloride involved the formation of an ion-pair complex with methyl blue dye, with a maximum absorption at 480 nm. um.edu.my

Advanced Mass Spectrometry (MS/MS, HRMS) for Metabolite and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the structural elucidation and quantification of metabolites and impurities. When coupled with a separation technique like high-performance liquid chromatography (HPLC) or gas chromatography (GC), it provides high sensitivity and specificity.

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS) are advanced MS techniques that offer enhanced capabilities for identifying and characterizing compounds like this compound. MS/MS involves multiple stages of mass analysis, allowing for the fragmentation of a specific precursor ion and the analysis of its product ions. This provides structural information and increases the selectivity of the analysis, which is particularly useful in complex matrices.

A study on the determination of Promethazine and its metabolites, including monodesmethyl-promethazine (another name for N-Demethyl Promethazine), in swine tissues utilized HPLC-MS/MS. mdpi.comnih.govpreprints.org The method involved positive ion scanning and multiple reaction monitoring (MRM) for quantification. mdpi.comnih.gov In MRM, specific precursor-to-product ion transitions are monitored for each analyte, significantly improving the signal-to-noise ratio and the specificity of the detection. Deuterated internal standards, such as N-demethyl Promethazine-d3, are often used in MS-based quantification to correct for matrix effects and variations in instrument response. caymanchem.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is extremely valuable for identifying unknown metabolites and impurities. The accurate mass of this compound hydrochloride is reported as 306.0957 g/mol . lgcstandards.com

Electrochemical and Bioanalytical Approaches

Electrochemical methods offer an alternative approach for the analysis of electroactive compounds like phenothiazine derivatives. mdpi.comscirp.org These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.

Cyclic voltammetry has been used to study the electrochemical behavior of Promethazine hydrochloride. researchgate.net A liquid chromatographic method using simultaneous electrochemical and UV detection has been developed for the determination of Promethazine and three of its metabolites in plasma. nih.gov This method demonstrated good sensitivity and reproducibility. nih.gov

More recently, a sensor based on orthorhombic copper molybdate (B1676688) decorated on reduced graphene oxide was developed for the sensitive and selective detection of Promethazine hydrochloride in human urine and serum samples. mdpi.com This sensor exhibited a wide linear range and a low limit of detection. mdpi.com Another approach involved the development of a carbon paste ion-selective electrode for the determination of Promethazine hydrochloride. scirp.org These electrochemical sensors provide a promising platform for the rapid and cost-effective analysis of Promethazine and its related compounds.

Bioanalytical methods are crucial for determining the concentration of drugs and their metabolites in biological fluids. These methods often involve a combination of sample preparation techniques, such as solid-phase extraction, with advanced analytical instrumentation like LC-MS/MS. A validated method for the quantitation of Promethazine and its metabolites in urine samples utilized on-line solid-phase extraction coupled with column-switching chromatography. nih.gov

Method Validation for Research Applications (Specificity, Linearity, Precision, Accuracy, Detection and Quantification Limits)

The validation of analytical methods is essential to ensure the reliability and accuracy of the results. mdpi.com Key validation parameters, as defined by guidelines from organizations like the International Council for Harmonisation (ICH), include specificity, linearity, precision, accuracy, and detection and quantification limits. orientjchem.orgnih.gov

Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components. ingentaconnect.comorientjchem.org For this compound, this means the method must be able to distinguish it from Promethazine and other metabolites. orientjchem.org

Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.govresearchgate.net A high correlation coefficient (r²), typically greater than 0.99, indicates good linearity. mdpi.comnih.govnih.gov

Precision is the measure of the agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.net Both intra-day (repeatability) and inter-day (intermediate precision) are assessed. researchgate.net

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is calculated. nih.gov

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netechemcom.comsamipubco.com

Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netechemcom.comsamipubco.com

Numerous studies on Promethazine and its metabolites have reported on these validation parameters. For example, an HPLC-MS/MS method for Promethazine and its metabolites in swine tissues reported LODs and LOQs in the range of 0.05 to 0.5 µg/kg. mdpi.comnih.gov Another study on a spectrophotometric method for Promethazine hydrochloride reported a linearity range of 1.2-10.5 µg/mL. asianpubs.org

Table 1: Method Validation Parameters for Promethazine and its Metabolites from Various Studies

Analytical Method Analyte(s) Linearity Range LOD LOQ Accuracy (% Recovery) Precision (%RSD) Reference
HPLC-MS/MS PMZ, PMZSO, Nor1PMZ 0.1-50 µg/kg (PMZ, PMZSO), 0.5-50 µg/kg (Nor1PMZ) 0.05-0.1 µg/kg 0.1-0.5 µg/kg 77-111% 1.8-11% mdpi.comnih.govresearchgate.net
LC with Electrochemical and UV Detection PMZ and 3 metabolites Not specified 1.0 ng/mL (PMZ) Not specified Not specified Not specified nih.gov
UV-Vis Spectrophotometry Promethazine HCl 2.0 – 100.0 μg/ml 1.420 μg/ml 1.752 μg/ml Not specified Not specified um.edu.my
UPLC Promethazine HCl 10-100 µg/ml Not specified Not specified 100.0-100.2% Not specified nih.gov
Spectrophotometry Promethazine HCl 7-40 ppm 4.02 ppm 13.39 ppm Not specified Not specified researchgate.net
HPLC Promethazine HCl Not specified 0.35 µg mL-1 Not specified Not specified 0.8-2.0% researchgate.net

Applications in Impurity Profiling and Chemical Reference Standard Qualification

This compound is recognized as an impurity of Promethazine, often designated as Promethazine EP Impurity C. caymanchem.comveeprho.com Therefore, the analytical methods described are crucial for impurity profiling of Promethazine drug substances and products. Impurity profiling is the identification and quantification of all impurities present in a pharmaceutical product. This is a critical aspect of drug development and quality control to ensure the safety and efficacy of the final product.

The use of this compound as a chemical reference standard is essential for the accurate quantification of this impurity in Promethazine samples. caymanchem.combiomol.com A well-characterized reference standard, with known purity, is used to calibrate analytical instruments and validate analytical methods. The purity of this compound reference standards is often determined by techniques like HPLC. lgcstandards.com

Computational Chemistry and Molecular Modeling of Rac N Demethyl Promethazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of rac N-Demethyl Promethazine (B1679618). These methods model the electron distribution within the molecule, which governs its chemical properties and reactivity.

Detailed research findings indicate that calculations on the parent compound, promethazine, and related phenothiazines often focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy and localization of these frontier orbitals are crucial for predicting reactivity. For instance, the HOMO region indicates the most probable sites for electrophilic attack, while the LUMO region highlights sites susceptible to nucleophilic attack. In phenothiazine (B1677639) derivatives, the frontier orbitals are typically centered on the tricyclic ring system, suggesting this is the primary site of redox-based reactions. mdpi.com

For rac N-Demethyl Promethazine, DFT calculations can be used to determine a range of electronic descriptors. These calculations can predict the molecule's dipole moment, polarizability, and electrostatic potential surface. The electrostatic potential map visually identifies electron-rich (negative potential) and electron-poor (positive potential) regions, offering clues about potential sites for hydrogen bonding and other non-covalent interactions with biological targets. researchgate.netresearchgate.net Such analyses are foundational for understanding how the molecule is recognized by enzymes and receptors.

| Electrostatic Potential | Maps electron-rich and electron-poor regions on the molecular surface. | Predicts sites for non-covalent interactions like hydrogen bonding. |

Molecular Docking and Dynamics Simulations for Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and mechanism. For this compound (DMPMZ), molecular docking studies have been instrumental in understanding its interaction with plasma proteins like human serum albumin (HSA). nih.govjove.com

Recent studies have shown that DMPMZ, along with its parent compound promethazine, exhibits a notable binding affinity for HSA. nih.govacs.org Docking simulations corroborated experimental findings by revealing that DMPMZ binds to both major binding sites of HSA, known as Sudlow's site I and site II. nih.govjove.comnih.gov The simulations provided a detailed picture of the binding pose at an atomic level. Within site II of HSA, the phenothiazine ring of DMPMZ establishes hydrophobic interactions with key amino acid residues such as Ile388, Leu387, and Leu430. nih.gov Simultaneously, the N-methylpropan-2-amine side chain forms hydrophobic contacts with residues like Asn391, Leu407, Arg410, Tyr411, and Ser489. nih.gov These interactions anchor the ligand within the hydrophobic cleft of the protein. nih.gov

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations can be subsequently employed to assess the stability of the predicted ligand-receptor complex over time. MD simulations model the movement of every atom in the system, providing a dynamic view of the interactions and conformational changes that may occur. Although specific MD simulation studies on the DMPMZ-HSA complex are not widely reported, this technique would theoretically be used to confirm the stability of the docked pose and calculate binding free energies more accurately.

Table 2: Summary of Molecular Docking Findings for this compound with Human Serum albumin (HSA)

Parameter Finding Source
Binding Protein Human Serum Albumin (HSA) nih.govjove.com
Binding Sites Binds to both Site I and Site II. nih.govnih.gov
Binding Affinity High affinity, with a reported bound percentage (%b) of 94%. acs.org
Key Interacting Residues (Site II) Ile388, Leu387, Leu430 (phenothiazine ring); Asn391, Leu407, Arg410, Tyr411, Ser489 (side chain). nih.gov
Primary Interaction Forces Hydrophobic interactions. nih.gov

| Enantioselectivity | Binding to HSA was found to be not enantioselective. | nih.govresearchgate.net |

In Silico Prediction of Metabolic Hot Spots and Degradation Pathways

In silico metabolic prediction tools are algorithms designed to identify which parts of a molecule are most likely to be modified by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP450) superfamily. These tools are crucial for predicting the formation of metabolites and understanding a compound's pharmacokinetic profile.

The formation of this compound is itself a result of a primary metabolic pathway. It is formed from its parent compound, promethazine, through N-demethylation. nih.gov This reaction is a classic CYP450-mediated oxidative dealkylation. semanticscholar.org In silico prediction software, such as Meteor, has successfully predicted N-demethylation as a key metabolic reaction for promethazine. helsinki.fi The underlying mechanism involves the hydroxylation of the carbon atom on the methyl group attached to the nitrogen, forming an unstable intermediate that spontaneously decomposes to yield the N-demethylated amine and formaldehyde (B43269). semanticscholar.org

Once formed, this compound is subject to further metabolism. In silico models can predict the subsequent metabolic "hot spots" on the molecule. Based on the known metabolism of phenothiazines, likely pathways include:

Aromatic Hydroxylation: The phenothiazine ring is susceptible to hydroxylation at various positions, a common metabolic route for this class of compounds. mdpi.com

N-Oxidation: The secondary amine group of N-Demethyl Promethazine can be oxidized to form the corresponding N-oxide metabolite. semanticscholar.orgmdpi.com

S-Oxidation: The sulfur atom in the phenothiazine ring is another well-known site for oxidation, leading to the formation of sulfoxide (B87167) derivatives. nih.gov

These predictive models use either rule-based systems derived from known metabolic reactions or quantum chemical calculations to determine the most reactive sites on the molecule.

Table 3: Predicted Metabolic Pathways for this compound

Metabolic Reaction Site of Action Predicted Result
Aromatic Hydroxylation Phenothiazine ring system Formation of various hydroxylated metabolites.
N-Oxidation Secondary amine nitrogen Formation of an N-oxide derivative.
S-Oxidation Thiazine ring sulfur Formation of N-Demethyl Promethazine Sulfoxide.

| Further N-Dealkylation | N-methylpropan-2-amine side chain | Potential for further demethylation to the primary amine (though less common). |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenothiazine Analogues (Theoretical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not established, extensive QSAR studies on the broader class of phenothiazine analogues provide a theoretical framework for how such a model could be developed. ptfarm.plresearchgate.net

The core principle of QSAR is that the activity of a compound is a function of its physicochemical properties and structural features. For phenothiazines, QSAR models have been developed for a wide range of biological activities, including antipsychotic, antitubercular, anticancer, and multidrug resistance modulation. acs.orgptfarm.plresearchgate.netslideshare.net

These studies have identified several key descriptors that influence activity:

Electronic Descriptors: Electron-withdrawing groups at the 2-position of the phenothiazine ring are known to increase antipsychotic activity. slideshare.net QSAR models quantify this effect using descriptors like Hammett constants or calculated atomic charges.

Hydrophobic Descriptors: Lipophilicity, often represented by the partition coefficient (logP), is a critical factor. 3D-QSAR studies on phenothiazines as multidrug resistance modulators found that hydrophobic fields significantly improved the predictive power of the models, highlighting the importance of hydrophobicity as a spatially-directed property. acs.org The descriptor slogp has also been shown to be significant in models for antitubercular activity. researchgate.net

Steric/Topological Descriptors: The length and branching of the aminoalkyl side chain are crucial. A three-carbon chain between the ring nitrogen and the side-chain nitrogen is optimal for neuroleptic activity. slideshare.net Topological indices like ChiV2 and E-state descriptors like SaaCHE-index have been successfully used in 2D-QSAR models for phenothiazine derivatives. researchgate.net

Theoretically, a QSAR model incorporating this compound would involve synthesizing a series of analogues with varied substituents and side chains, measuring their biological activity, calculating a wide range of molecular descriptors, and then using statistical methods like Partial Least Squares (PLS) to build and validate a predictive model. ptfarm.plresearchgate.net

Table 4: Key Findings from QSAR Studies on Phenothiazine Analogues

QSAR Study Type Biological Activity Key Descriptors/Findings Source
Classic SAR Antipsychotic Importance of 2-position substituent, 3-carbon side chain, and tertiary amine. slideshare.net
2D-QSAR Antitubercular Physicochemical (slogp), E-state (SaaCHE-index), and topological (ChiV2) descriptors are significant. researchgate.net
2D-QSAR Pro-apoptotic (Anticancer) Statistically significant models generated based on structural modifications of the side chain. ptfarm.pl

| 3D-QSAR (CoMFA) | Multidrug Resistance Reversal | Steric, electrostatic, and especially hydrophobic fields contribute to activity. | acs.org |

Conformational Analysis and Stereochemical Characterization through Computational Methods

This compound is a chiral molecule. The chirality arises from the stereocenter at the second carbon of the N-methylpropan-2-amine side chain (C2 of the propyl group), meaning it exists as a pair of enantiomers: (R)-N-Demethyl Promethazine and (S)-N-Demethyl Promethazine. nih.govnih.gov The "rac" prefix denotes a racemic mixture, containing equal amounts of both enantiomers.

Computational methods are essential for characterizing the three-dimensional structure and conformational flexibility of these enantiomers. Conformational analysis, typically performed using molecular mechanics force fields or more accurate quantum chemical methods, aims to identify all stable, low-energy conformations of the molecule. The phenothiazine ring system is not planar but exists in a folded conformation, and the orientation of the side chain relative to this ring system can vary significantly.

These computational analyses are critical for several reasons:

Understanding Receptor Binding: The specific 3D shape (conformation) of a molecule is what a receptor recognizes. Different conformations can have different binding affinities. Computational studies can determine the most likely "bioactive conformation."

Rationalizing Stereoselectivity: While experiments with HSA showed no enantioselectivity for N-Demethyl Promethazine binding, this is not always the case for other receptors or enzymes. nih.gov Computational docking and energy calculations for each enantiomer separately can help explain or predict whether one enantiomer will bind more favorably than the other. researchgate.net

Interpreting Spectroscopic Data: Calculated conformational geometries can be used to predict spectroscopic properties (e.g., NMR chemical shifts), which can then be compared to experimental data to confirm the structure in solution. researchgate.net

Overlap analysis, where the stable conformations of different but related molecules are superimposed, can also provide insight into shared structural features that may be important for a common biological activity. researchgate.net

| Side Chain Orientation | The N-methylpropan-2-amine side chain can adopt different orientations (e.g., equatorial vs. axial-like) relative to the ring system. | Influences which functional groups are presented to a binding partner. |

Future Directions and Emerging Research Avenues for Rac N Demethyl Promethazine

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of phenothiazine (B1677639) derivatives, the structural class to which rac N-Demethyl Promethazine (B1679618) belongs, is an area of active research. researchgate.net Traditional methods are being reimagined to improve efficiency, reduce environmental impact, and increase yield.

A significant advancement lies in the application of electrochemical methods. nih.govresearchgate.net Researchers have developed a sustainable strategy for synthesizing new phenothiazine derivatives through the direct electrochemical oxidation of phenothiazine in a water/acetonitrile (B52724) mixture. nih.govdntb.gov.ua This method utilizes a simple cell with a commercial carbon anode and stainless steel cathode, operating at room temperature under mild conditions. nih.govdntb.gov.ua The process boasts high atom economy, a key principle of green chemistry, by efficiently generating a reactive phenothiazin-5-ium intermediate that can be used to create various derivatives. researchgate.netdntb.gov.ua

Another innovative approach is chemoenzymatic synthesis, which leverages the high selectivity of enzymes. A four-step chemoenzymatic route has been successfully developed for the synthesis of enantioenriched promethazine. researchgate.net This method employs a lipase-mediated kinetic resolution of a key building block, 1-(10H-phenothiazin-10-yl)propan-2-ol, to produce both (R)- and (S)-stereoisomers with excellent enantioselectivity. researchgate.net While this specific route targets promethazine, its principles could be adapted for the stereoselective synthesis of rac N-Demethyl Promethazine, offering a pathway to investigate the individual activities of its enantiomers.

Modern synthesis techniques, including microwave-assisted, ultrasound-assisted, and transition metal-catalyzed reactions, are also being explored to enhance the diversity and potential applications of phenothiazine compounds. researchgate.net These methods offer advantages such as reduced reaction times, increased yields, and the ability to create complex molecular architectures. researchgate.netmdpi.com

Exploration of Undiscovered Preclinical Pharmacological Targets and Mechanistic Insights

While known as a metabolite of promethazine, this compound and its parent scaffold are showing potential against a variety of biological targets beyond the H1 receptor. caymanchem.comiiarjournals.org The phenothiazine nucleus is considered a "prototypical pharmaceutical lead structure," and its derivatives have been investigated for antimicrobial, anticancer, and neuroprotective activities. iiarjournals.orgchemicalbook.comnih.gov

Recent studies combining in silico screening with in vitro assays have identified cholinesterases as a potential target for phenothiazine derivatives. nih.govacs.orgnih.gov Some novel synthesized phenothiazines demonstrated significant cholinesterase modulatory effects, with certain compounds inhibiting cholinesterase activity in zebrafish models. nih.gov Given that N-demethylation is a key metabolic step, investigating the direct interaction of this compound with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a logical next step.

Furthermore, network pharmacology studies on promethazine have pointed towards its potential in protecting against hippocampal neuron injury by regulating antioxidant systems. nih.gov One study found that promethazine could up-regulate the expression of P53, SLC7A11, and GPX4, key proteins in cellular defense against oxidative stress. nih.gov As a direct metabolite, N-Demethyl Promethazine could contribute to or possess its own distinct activity within these pathways. Studies have shown that N-Demethyl Promethazine can be more cytotoxic than its parent compound in certain cell lines, underscoring the importance of studying its independent biological effects. nih.gov

The binding affinity of this compound to human serum albumin (HSA) has also been characterized, showing a notable binding percentage of over 80%. nih.govdntb.gov.ua Molecular docking studies suggest it binds to both major sites (I and II) on the albumin protein. nih.govresearchgate.net Understanding these binding characteristics is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions.

Advancements in Microanalytical and High-Throughput Detection Methodologies

The accurate and sensitive detection of this compound in biological matrices is essential for pharmacokinetic, toxicological, and forensic studies. caymanchem.comcaymanchem.com Analytical chemistry has made significant strides, moving from traditional methods to more sophisticated and high-throughput techniques.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the determination of promethazine and its metabolites. mdpi.com A recently developed LC-MS/MS method allows for the simultaneous determination of promethazine, promethazine sulfoxide (B87167), and N-Demethyl Promethazine (referred to as Nor1PMZ) in various swine edible tissues (muscle, liver, kidney, and fat). mdpi.com This method demonstrates high sensitivity, with limits of quantification (LOQ) as low as 0.1 to 0.5 μg/kg, and utilizes a deuterated internal standard (promethazine-d6) to ensure accuracy. mdpi.com

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the identification and quantification of these metabolites. nih.gov Early methods focused on distinguishing unchanged promethazine from its desmethyl metabolite using a nitrogen-selective flame ionization detector (N-FID), which provided sensitivity in the nanogram range. nih.gov

In the realm of drug discovery and screening, high-throughput assays are invaluable. A fluorescence-based high-throughput compatible assay (HATCO) was developed to screen for compounds that bind to amyloid-β (Aβ). nih.govnih.gov This approach successfully identified promethazine as an Aβ-binding molecule, opening the door for its investigation in neurodegenerative diseases. nih.govmdpi.com Such high-throughput methods could be adapted to screen for other biological targets of this compound, accelerating the discovery of new pharmacological activities.

Analytical Method Analyte(s) Matrix Key Features Reference(s)
LC-MS/MSPromethazine, PMZSO, N-Demethyl PromethazineSwine TissuesLOQ: 0.1-0.5 µg/kg; Uses deuterated internal standard mdpi.com
GC-N-FID / GC-MSPromethazine, N-Demethyl PromethazineBiological FluidsSensitivity down to 10 ng/g; Distinguishes metabolite nih.gov
HPLC-UVPromethazineHuman SerumRun time < 11 min; UV detection at 254 nm globalscientificjournal.com
Fluorescence HTS AssayAmyloid-β bindersBrain LysateIdentifies binding capacity for screening purposes nih.govnih.gov
HPAC / Molecular DockingPromethazine, PMZSO, N-Demethyl PromethazineHuman Serum AlbuminDetermines binding affinity and specific binding sites nih.govdntb.gov.ua

Integration of Computational and Experimental Approaches for Comprehensive Understanding

The synergy between computational (in silico) and experimental (in vitro/in vivo) research is accelerating our understanding of complex biological systems and drug-target interactions. This integrated approach is particularly valuable for exploring the potential of metabolites like this compound.

Molecular docking and in silico target screening are now routinely used to predict the binding affinity of compounds to various proteins. nih.govb-cdn.net For instance, molecular docking studies were used to corroborate experimental findings from high-performance affinity chromatography (HPAC) regarding the binding of N-Demethyl Promethazine to sites I and II of human serum albumin. nih.govdntb.gov.uaresearchgate.net Similarly, in silico screening of phenothiazine derivatives identified cholinesterases as likely targets, a finding that was subsequently validated through in vitro and in vivo experiments in zebrafish, which showed that some derivatives modulate cholinesterase activity. nih.govacs.orgnih.gov

Density Functional Theory (DFT) calculations represent another powerful computational tool. DFT has been used to evaluate the electronic properties (such as HOMO-LUMO energy gaps) of promethazine to provide insights into its reactivity and stability, which could be extended to its N-demethylated metabolite. mdpi.com This integrated strategy, combining computational predictions with empirical testing, provides a more complete picture of a molecule's pharmacodynamic and pharmacokinetic properties, guiding future research in a more targeted and efficient manner. nih.gov

Role in Advanced Materials Science or Other Non-Pharmaceutical Applications (if emerging)

The phenothiazine scaffold, the core structure of this compound, possesses unique electronic properties that make it attractive for applications beyond medicine. chemicalbook.comwikipedia.org While research into the specific use of N-Demethyl Promethazine in materials science is not yet prominent, the broader class of phenothiazine derivatives has been studied for use in advanced batteries, fuel cells, and electronics. chemicalbook.comwikipedia.org

One of the most promising areas is in the development of conductive polymers. wikipedia.org Water-soluble phenothiazine derivatives like methylene (B1212753) blue can be electropolymerized to act as electrocatalysts for NADH oxidation, a critical component in enzymatic biosensors and biofuel cells. chemicalbook.com The inherent redox activity of the phenothiazine ring makes it an excellent candidate for these applications.

Furthermore, phenothiazine derivatives have been investigated as organic dyes in dye-sensitized solar cells (DSSCs). rsc.org Computational de novo design has been used to create novel phenothiazine-based dyes with predicted power conversion efficiencies significantly higher than those of existing options. rsc.org Phenothiazine is also used as an industrial polymerization inhibitor, for example, during the purification of acrylic acid. chemicalbook.comwikipedia.org These non-pharmaceutical applications highlight the versatility of the phenothiazine structure and suggest that derivatives, potentially including N-Demethyl Promethazine, could find roles in materials science and other advanced technologies.

Q & A

Q. What are the established synthetic routes for rac N-Demethyl Promethazine, and how can their efficiency be validated?

  • Methodological Answer : The synthesis typically involves demethylation of Promethazine using agents like boron tribromide (BBr₃) or iodocyclohexane under anhydrous conditions. Efficiency is validated through:
  • Analytical Techniques : High-performance liquid chromatography (HPLC) to monitor reaction progress and quantify yield .
  • Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) to confirm the removal of the methyl group and racemic composition .
    Table 1 : Example validation parameters:
ParameterMethodTarget Specification
PurityHPLC≥98% peak area
Enantiomeric RatioChiral HPLC50:50 (±5% tolerance)

Q. Which analytical techniques are optimal for characterizing This compound in biological matrices?

  • Methodological Answer :
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Provides high sensitivity for detecting trace metabolites in plasma or urine .
  • Solid-Phase Extraction (SPE) : Pre-concentrates samples to improve detection limits, using C18 cartridges and methanol-based eluents .
  • Validation Criteria : Include recovery rates (≥85%), matrix effects (±15% deviation), and inter-day precision (RSD <10%) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across studies?

  • Methodological Answer : Contradictions often arise from variability in experimental design (e.g., dosing regimens, species differences). Strategies include:
  • Factorial Design : Systematically test variables like pH, temperature, and enzyme activity to isolate contributing factors .
  • Data Triangulation : Combine in vitro (hepatocyte assays), in silico (physiologically based pharmacokinetic modeling), and in vivo (rodent studies) data to identify confounders .
  • Meta-Analysis : Apply random-effects models to aggregate data from heterogeneous studies, adjusting for covariates like metabolic enzyme polymorphisms .

Q. What computational models predict the metabolic pathways and enantioselectivity of This compound?

  • Methodological Answer :
  • Molecular Docking Simulations : Use software like AutoDock Vina to predict binding affinities to cytochrome P450 isoforms (e.g., CYP2D6), highlighting potential enantiomer-specific metabolism .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Model transition states of demethylation reactions to identify stereochemical outcomes .
    Table 2 : Example simulation parameters:
ParameterValueSoftware Used
Force FieldCHARMM36GROMACS
Solvation ModelTIP3PCOMSOL Multiphysics
Convergence CriteriaΔE < 1 kJ/molNWChem

Q. How can enantiomeric resolution of This compound be achieved for pharmacological studies?

  • Methodological Answer :
  • Chiral Stationary Phases (CSPs) : Use amylose- or cellulose-based HPLC columns with polar organic mobile phases (e.g., hexane:isopropanol, 90:10 v/v) .
  • Circular Dichroism (CD) Spectroscopy : Validate enantiopurity by measuring Cotton effects at 220–280 nm .
  • Crystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to isolate enantiomers via differential solubility .

Methodological Best Practices

  • Data Integrity : Implement encryption protocols and access controls for sensitive pharmacokinetic datasets .
  • Reproducibility : Document reagent sources, purity grades, and instrument calibration logs in supplementary materials .
  • Conflict Resolution : Use Bayesian statistics to weigh conflicting evidence based on study quality metrics (e.g., sample size, blinding protocols) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.